NMS-P515 is a stereospecific inhibitor of poly(ADP-ribose) polymerase 1, commonly known as PARP-1. This compound is classified as an isoindolinone derivative and has garnered attention in scientific research due to its potential applications in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those associated with BRCA mutations. NMS-P515 is recognized for its ability to inhibit PARP-1 activity, which plays a crucial role in cellular responses to DNA damage.
NMS-P515 is synthesized from specific precursors through asymmetric synthetic routes. It is classified under the category of small molecule inhibitors targeting PARP-1, which is involved in various DNA repair pathways. The compound's structure and functionality make it a valuable tool in both biochemical research and potential therapeutic applications.
The synthesis of NMS-P515 involves several key steps:
This method has been noted for its scalability and efficiency, overcoming limitations associated with traditional synthesis techniques.
NMS-P515 can undergo several chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential modifications for enhanced efficacy.
The mechanism of action of NMS-P515 primarily involves the inhibition of PARP-1, a key enzyme in DNA repair processes. When DNA damage occurs, PARP-1 is recruited to the site of damage, leading to its activation and subsequent recruitment of other repair proteins. NMS-P515 binds to the active site of PARP-1, preventing its enzymatic activity, thereby impeding the repair of single-strand breaks in DNA . This inhibition can result in increased sensitivity of cancer cells to DNA-damaging agents, making it a promising candidate in combination therapies for cancer treatment.
These properties are critical for laboratory handling and storage, ensuring that the compound remains effective for research applications.
NMS-P515 has a wide array of applications in scientific research:
PARP-1 (poly(ADP-ribose) polymerase-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and initiating repair of DNA single-strand breaks (SSBs). PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) to catalyze poly(ADP-ribosyl)ation (PARylation) of target proteins, facilitating recruitment of DNA repair complexes. This post-translational modification is essential for maintaining genomic stability. In cancer cells, PARP-1 hyperactivity supports tumor survival by compensating for DNA repair deficiencies. PARP-1 also regulates replication fork progression and protects stalled forks from nuclease degradation, making it a pivotal therapeutic target in oncology [2] [8].
PARP inhibitors exploit synthetic lethality in tumors with homologous recombination repair (HRR) deficiencies, particularly those harboring BRCA1/2 mutations. Clinical PARP inhibitors (e.g., olaparib, talazoparib) are approved for ovarian, breast, and prostate cancers with germline BRCA mutations. Emerging evidence supports their efficacy in tumors exhibiting "BRCAness"—a phenotype characterized by HRR defects due to mutations in genes like RAD51, ATM, or PALB2. Somatic BRCA mutations also confer sensitivity, expanding the therapeutic landscape for PARP inhibitors beyond germline contexts [5] [9].
First-generation PARP inhibitors (e.g., olaparib) inhibit both PARP-1 and PARP-2, with PARP-2 inhibition linked to hematological toxicity. PARP-1-selective inhibitors offer improved safety profiles while maintaining synthetic lethality in HR-deficient cancers. Stereochemistry significantly influences inhibitor binding due to PARP-1's chiral catalytic pocket. The (S)-enantiomer of NMS-P515 exhibits 55-fold greater potency than its (R)-counterpart, highlighting the therapeutic imperative for stereospecific design to optimize target engagement and minimize off-target effects [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7